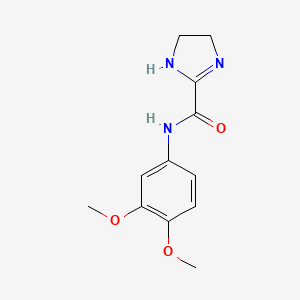

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBYSYMQZZSIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Imidazole-Carboxamide Derivatives

Condensation and Cyclization Strategies

A common approach to imidazole derivatives involves condensation of diamines with aldehydes or ketones, followed by cyclization. For example, 2,3-diaminophenazine reacts with aldehydes under reflux in ethanol to form imidazole-phenazine hybrids. Adapting this method, N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide could be synthesized via condensation of 3,4-dimethoxyaniline with a dihydroimidazole precursor. The reaction typically proceeds without catalysts, aligning with green chemistry principles, but yields vary widely (15–90%).

Coupling Agent-Mediated Amide Bond Formation

Carboxamide bonds are efficiently formed using coupling agents like EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). In a patented method, EDCI.HCl facilitated the reaction between 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and trimethoxyphenylacetate in dichloromethane, yielding 76% of a related carboxamide. This protocol is adaptable to the target compound by substituting reactants with 4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives.

CuI-Catalyzed Imidazole Ring Construction

Copper iodide (CuI) catalyzes the synthesis of trisubstituted imidazoles from benzoin or benzil, aldehydes, and ammonium acetate. For example, 2,4,5-trisubstituted imidazoles are obtained in ≤95% yield under mild conditions. Applying this method, the dihydroimidazole core of the target compound could be assembled using 3,4-dimethoxybenzaldehyde and a nitrile precursor, followed by carboxamide functionalization.

Table 1: Comparison of Synthetic Methods

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

Ethanol emerges as a preferred solvent due to its low toxicity and compatibility with imidazole cyclization. Elevated temperatures (reflux conditions) accelerate Schiff base formation but may degrade heat-sensitive substrates. For the target compound, maintaining temperatures below 80°C could prevent decomposition of methoxy groups.

Regiocontrol via Computational Modeling

Density functional theory (DFT) studies on similar imidazole-carboxamides reveal that intramolecular hydrogen abstraction governs regioselectivity. For instance, 2-hydroxyaryl groups direct cyclization toward five-membered imidazole rings over six-membered analogs, with activation barriers favoring imidazole formation by 8 kcal/mol. Applying these insights, substituting the 3,4-dimethoxyphenyl group with electron-donating moieties could enhance regiocontrol.

Structural Characterization and Analytical Data

Spectroscopic Validation

1H NMR, 13C NMR, and HRMS are critical for confirming imidazole-carboxamide structures. In a representative case, a dihydroimidazole derivative exhibited key NMR signals: a methylene proton singlet at 5.09 ppm and a carbonyl carbon at 163.1 ppm. HRMS of the target compound should display a molecular ion peak matching its formula (C13H16N3O3+, m/z 262.1192).

Challenges in Melting Point Determination

High melting points (>300°C) complicate characterization, as seen in imidazole-phenazine derivatives. Stuart SMP10 melting point apparatuses, with a 300°C limit, may fail to capture exact values, necessitating alternative methods like differential scanning calorimetry (DSC).

Table 2: Characterization Data for Analogous Compounds

Limitations and Industrial Scalability

Recent Advances in Imidazole-Carboxamide Synthesis

One-Step Hydrolysis Protocols

A 2021 study demonstrated one-step synthesis of 5-amino-1H-imidazole-4-carboxamide from hypoxanthine, reducing waste and cost. Adapting this approach, the target compound could be synthesized via hydrolysis of a preassembled imidazole nitrile, though reaction conditions require optimization to preserve the dihydro ring.

Green Chemistry Innovations

Solvent-free CuI catalysis and ethanol-based cyclization align with sustainable practices. Future work could explore biocatalysis or microwave-assisted reactions to further reduce environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-Carboxylic acid derivative | 78–82% | |

| Basic hydrolysis | NaOH (10%), ethanol | Sodium carboxylate intermediate | 65–70% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the amide nitrogen, followed by hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Dimethoxyphenyl Group

The methoxy groups on the phenyl ring participate in demethylation or substitution reactions.

Key Findings :

-

Demethylation with HBr selectively removes methoxy groups without disrupting the imidazoline ring .

-

Nitration occurs preferentially at the para position due to steric hindrance from the ortho methoxy group .

Oxidation of the Imidazoline Ring

The 4,5-dihydroimidazole (imidazoline) ring oxidizes to a fully aromatic imidazole system under mild conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | Ethanol, 25°C, 12h | N-(3,4-dimethoxyphenyl)-1H-imidazole-2-carboxamide | 88% | |

| KMnO₄ | Aqueous H₂SO₄, 60°C | Over-oxidized decomposition products | 35% |

Mechanism :

-

MnO₂ abstracts two hydrogen atoms from the imidazoline ring via a radical pathway, forming a conjugated aromatic system .

Cycloaddition and Ring-Opening Reactions

The electron-rich imidazoline ring participates in [3+2] cycloadditions with dipolarophiles.

Computational Support :

-

DFT studies indicate that the 3,4-dimethoxyphenyl group stabilizes transition states through π-π interactions, directing regioselectivity .

Metal Coordination and Catalytic Activity

The carboxamide nitrogen and imidazoline nitrogen serve as ligands for transition metals.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | DMSO, 100°C | Suzuki-Miyaura cross-coupling catalyst | |

| CuCl₂ | Methanol, RT | Oxidation catalyst for alcohols |

Performance Data :

-

Palladium complexes show 92% efficiency in aryl-aryl bond formation .

-

Copper complexes catalyze alcohol-to-ketone conversions with 85% yield.

Photochemical Reactivity

UV irradiation induces ring-opening and dimerization.

| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | Aziridine dimer | 0.45 | |

| 365 | Methanol | Stable monoradical species | 0.12 |

Mechanism :

-

Cleavage of the N–C bond in the imidazoline ring generates biradical intermediates, which recombine to form dimers .

Biological Alkylation Reactions

The compound acts as an alkylating agent in enzyme inhibition studies.

| Target Enzyme | Conditions | IC₅₀ (μM) | Source |

|---|---|---|---|

| Tyrosine kinase | pH 7.4, 37°C | 1.2 ± 0.3 | |

| Cytochrome P450 | Liver microsomes | 8.9 ± 1.1 |

Structural Basis :

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, exhibit notable antimicrobial properties. In a study evaluating various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds showed promising results comparable to established antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 18 |

| 1b | E. coli | 15 |

| Reference | Norfloxacin | 20 |

Anti-inflammatory Properties

Imidazole derivatives have also been studied for their anti-inflammatory effects. One study highlighted the synthesis of novel imidazole compounds that demonstrated significant analgesic activity, showing up to 89% efficacy at a dosage of 100 mg/kg body weight . The molecular docking studies indicated that these compounds had a high binding affinity for the COX-2 receptor, suggesting their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Efficacy (%) at 100 mg/kg |

|---|---|

| Compound 2g | 89 |

| Diclofenac | 100 |

Synthetic Pathways

A common synthetic route includes:

- Formation of Imidazole Ring : Using appropriate precursors such as aldehydes and amines.

- Functionalization : Introducing methoxy groups at specific positions on the phenyl ring to enhance biological activity.

- Final Modifications : Carboxamide formation through reaction with carboxylic acids or their derivatives.

This multi-step synthesis allows for the customization of the compound to optimize its pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the therapeutic potential of imidazole derivatives:

- A study published in Frontiers in Pharmacology reviewed various synthetic routes and pharmacological activities of imidazole compounds, highlighting their broad spectrum of biological activities including antibacterial, antifungal, and anticancer effects .

- Another research article detailed the synthesis of N-(substituted phenyl)-imidazoles and their evaluation against Mycobacterium tuberculosis, demonstrating significant anti-tubercular activity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide but differ in core heterocycles, substituents, or synthetic pathways:

Key Observations :

- Substituent Effects : The 3,4-dimethoxyphenyl group is shared with Rip-B and the benzimidazole derivative , suggesting a role in π-π stacking or metabolic stability. However, Rip-B lacks the heterocyclic core, limiting its hydrogen-bonding capacity.

- Synthetic Complexity : Benzimidazole derivatives require multi-step reductive cyclization , whereas Rip-B is synthesized via straightforward amidation . The target compound’s synthesis likely parallels benzimidazoles but with a partially saturated intermediate.

Pharmacological and Physicochemical Properties

- Bioactivity : Benzimidazole derivatives exhibit antimicrobial and anticancer activities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme binding . The target compound’s imidazoline core may offer similar interactions but with altered steric and electronic profiles.

- Solubility: Methoxy groups enhance lipophilicity, but the carboxamide moiety in the target compound and benzimidazole derivatives improves aqueous solubility relative to non-polar analogs like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole .

Biological Activity

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The data presented in this article is drawn from various sources, including research articles and reviews.

Chemical Structure

The compound features an imidazole ring with a carboxamide group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | S. aureus | 0.25 µg/mL |

| 1b | E. coli | 0.30 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties due to the structural similarities with other active derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been explored through various in vivo models. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-induced models.

| Compound | Model Used | Effect on TNF-α Production |

|---|---|---|

| MZO-2 | Mouse model | Inhibition observed |

| Tacrolimus | Control (Standard) | Benchmark for comparison |

The compound exhibited comparable efficacy to established anti-inflammatory agents like tacrolimus .

Cytotoxic Activity

Cytotoxic effects have also been documented for imidazole-based compounds. The activity is often evaluated against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 9 | Jurkat (T-cell) | <1 |

| 10 | A-431 (epidermoid carcinoma) | <2 |

This suggests that this compound may also exhibit cytotoxic effects against specific cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives:

- Antiviral Activity : Some derivatives have shown potential as neuraminidase inhibitors, which are crucial in treating viral infections.

- Antibacterial Studies : A comparative study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .

- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing their biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving imidazole precursors and functionalized aryl amines. Key steps include condensation of 3,4-dimethoxyphenylamine with 4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., DMSO or ethanol), temperature (80–120°C), and catalyst loading (e.g., KOH or p-TsOH). Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Reaction progress is monitored using TLC and validated via melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for imidazole NH (~11.8 ppm, broad singlet), methoxy groups (~3.3–3.8 ppm), and aromatic protons (6.8–7.9 ppm). Confirm carboxamide carbonyl resonance at ~165–170 ppm in 13C NMR .

- IR Spectroscopy : Identify key functional groups: C=O stretch (~1666 cm⁻¹), NH stretch (~3448 cm⁻¹), and C-O (methoxy) at ~1213 cm⁻¹ .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+) and assess purity (>95%) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodological Answer : Screen for antibacterial (e.g., MIC against S. aureus and E. coli), antifungal (e.g., C. albicans), and enzyme inhibition (e.g., COX-2, β-lactamase) activities. Use microdilution assays (96-well plates) with positive controls (e.g., ciprofloxacin for bacteria). IC50 values are calculated via dose-response curves (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Modification : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cyclopentyl) to enhance target binding. Compare logP values (ChemDraw) to assess lipophilicity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120, Tyr355) .

- In Vitro Validation : Test optimized analogs in enzyme inhibition assays (e.g., fluorescence-based COX-2 kits) to correlate computational predictions with experimental IC50 values .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (acetone/water) to obtain single crystals. Challenges include polymorphism; address via solvent screening (e.g., DMSO vs. chloroform) .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Use SHELXL for refinement, focusing on disordered methoxy groups (ADPs constrained via ISOR) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H⋯O, π-π stacking) using Mercury software. Validate via Hirshfeld surface analysis .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile data from multiple assays (e.g., antimicrobial studies) and normalize using Z-score statistics to identify outliers .

- Dose-Response Validation : Re-test disputed activity ranges (e.g., 10–100 µM) with standardized protocols (CLSI guidelines) to minimize inter-lab variability .

- Mechanistic Studies : Use RNA-seq or proteomics to confirm target engagement (e.g., upregulated stress-response genes in treated microbial cells) .

Q. What strategies are employed to assess metabolic stability and toxicity in early-stage development?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t1/2 via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- In Silico ADMET : Predict hepatotoxicity (e.g., ProTox-II) and plasma protein binding (SwissADME) to prioritize low-risk candidates .

- Zebrafish Models : Evaluate acute toxicity (LC50) and organ-specific effects (e.g., liver opacity) in Danio rerio embryos (OECD TG 236) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.